4-methoxy-1-methyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one
描述
属性
IUPAC Name |
4-methoxy-1-methyl-5-(4-pyridin-2-ylpiperazine-1-carbonyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-19-12-13(14(24-2)11-16(19)22)17(23)21-9-7-20(8-10-21)15-5-3-4-6-18-15/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCIHWIGWJMAKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The compound is part of a broader series of 5-(piperazine-1-carbonyl)pyridin-2(1H)-one derivatives. Key comparators include:
Compound 1a (Parent Compound) Structure: Lacks the 4-methoxy and 1-methyl groups; contains a 3-cyanophenyl substituent. Properties: High eIF4A3 potency (IC₅₀: 0.10 μM) but poor solubility (<1 µM) and rapid metabolism (hepatic clearance >50 mL/min/kg) . Limitations: Low oral bioavailability due to P-gp efflux (efflux ratio: 25.0) .
Compound 1o (Intermediate Optimization)
- Modifications : Introduction of N-methyl group on pyridin-2(1H)-one to reduce acidity.
- Improvements :
- Solubility increased to >100 µM.
- Metabolic stability improved (hepatic clearance: 15 mL/min/kg).
- Maintained eIF4A3 potency (IC₅₀: 0.75 μM).
Compound 1q (Final Optimized Derivative) Modifications: Replacement of 3-cyanophenyl with trifluoromethyl and N-phenyl groups to lower polar surface area (tPSA: 75.5 Ų vs. 99.3 Ų in 1o). Improvements:
- Reduced P-gp efflux (efflux ratio: 0.8).
- Enhanced eIF4A3 potency (IC₅₀: 0.14 μM).
- Superior pharmacokinetics (oral bioavailability: 45% vs. 22% in 1o) .
Physicochemical and Pharmacokinetic Comparison
| Property | Compound 1a | Compound 1o | Compound 1q |
|---|---|---|---|
| eIF4A3 IC₅₀ (μM) | 0.10 | 0.75 | 0.14 |
| Solubility (µM) | <1 | >100 | >100 |
| P-gp Efflux Ratio | 25.0 | 25.0 | 0.8 |
| tPSA (Ų) | 105.2 | 99.3 | 75.5 |
| Oral Bioavailability | <5% | 22% | 45% |
| T/C Value (In Vivo) | N/A | 54% | 29% |
Data sourced from enzymatic assays, solubility tests, and murine PK studies .
Biochemical Selectivity
Compound 1q exhibited >100-fold selectivity for eIF4A3 over:
- eIF4A1/2 : IC₅₀ >10 μM.
- BRR2/DHX29: IC₅₀ >30 μM .
Cellular and In Vivo Efficacy
- Cellular Potency : 1q upregulated SC35 1.6 kb mRNA (NMD substrate) by 20-fold at 10 μM in HCT-116 cells, outperforming 1a (12.88-fold) .
Comparison with Non-Pyridinone Inhibitors
- Hippuristanol: Natural product with pan-eIF4A inhibition; unsuitable for in vivo use due to toxicity and lack of oral bioavailability .
- ATP-competitive inhibitors (e.g., 1,4-diacylpiperazines) : Exhibit similar eIF4A3 potency but inferior metabolic stability and higher tPSA (>110 Ų) .
常见问题
Basic Research Questions
Q. What are the key synthetic routes for 4-methoxy-1-methyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one, and how can reaction yields be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including coupling of the pyridin-2-one core with the piperazine-carbonyl moiety. Key steps include:
- Use of anhydrous solvents (e.g., THF or DCM) under inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .
- Catalytic agents (e.g., HATU or EDCI) to facilitate amide bond formation between the pyridinone and piperazine derivatives .
- Purification via column chromatography or preparative HPLC to isolate high-purity intermediates. Reaction yields can be optimized by adjusting stoichiometric ratios (e.g., 1.2:1 excess of acylating agents) and monitoring progress with TLC/HPLC .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves 3D conformation, dihedral angles between the pyridinone and piperazine rings, and hydrogen-bonding networks (e.g., C=O···H-N interactions) .
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy group at C4, methyl at N1) and piperazine connectivity. Aromatic protons in pyridine and pyridinone rings appear as distinct multiplets .
- Mass spectrometry : High-resolution ESI-MS validates molecular formula (e.g., C₁₉H₂₁N₅O₃) and detects fragmentation patterns for structural elucidation .
Q. What biological targets are hypothesized for this compound based on structural analogs?
- Methodological Answer : The piperazine-carbonyl moiety suggests potential interaction with G-protein-coupled receptors (GPCRs) or kinases. Structural analogs with similar pyridinone-piperazine scaffolds have shown activity as:
- Enzyme inhibitors : Targeting phosphodiesterases (PDEs) or tyrosine kinases via competitive binding at catalytic sites .
- Receptor modulators : Antagonism of serotonin (5-HT) or dopamine receptors due to piperazine's affinity for amineergic systems .
- Experimental validation requires competitive binding assays (e.g., radioligand displacement) and enzymatic activity assays (e.g., ADP-Glo™ kinase assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridinone C5 position to enhance π-stacking with hydrophobic pockets in target enzymes .
- Piperazine substitutions : Replace pyridin-2-yl with substituted aryl groups (e.g., 4-fluorophenyl) to modulate steric hindrance and hydrogen-bonding capacity .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Orthogonal assays : Cross-validate cytotoxicity (MTT assay) with target-specific assays (e.g., Western blot for kinase inhibition) to distinguish off-target effects .
- Solubility optimization : Address false negatives by testing compounds in DMSO/PEG formulations to improve bioavailability in cell-based assays .
- Metabolic stability screening : Use liver microsomes to identify rapid degradation pathways that may skew in vitro/in vivo correlations .
Q. How can computational modeling predict metabolic pathways and toxicity risks?
- Methodological Answer :
- In silico tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify labile sites (e.g., methoxy demethylation via CYP3A4) .
- Molecular dynamics (MD) simulations : Model interactions with cytochrome P450 enzymes to predict oxidation hotspots .
- Toxicity profiling : Apply ProTox-II to assess hepatotoxicity risks based on structural alerts (e.g., reactive carbonyl groups) .
Q. What experimental approaches address low crystallinity in X-ray diffraction studies?
- Methodological Answer :
- Co-crystallization agents : Use small molecules (e.g., glycerol) or metal ions (e.g., Zn²⁺) to stabilize crystal lattices .
- Temperature optimization : Grow crystals at 4°C or 20°C to slow nucleation and improve diffraction quality .
- Halogenated solvents : Employ bromo-/chloro-derivatives to enhance heavy-atom contributions for phase resolution .
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